molecular formula C5H8Br2O2 B046817 Ethyl 2,3-dibromopropionate CAS No. 3674-13-3

Ethyl 2,3-dibromopropionate

Cat. No.: B046817
CAS No.: 3674-13-3
M. Wt: 259.92 g/mol
InChI Key: OENICUBCLXKLJQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromopropionate, also known as 2,3-dibromopropionic acid ethyl ester, is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the propionate chain, making it a dibromo derivative of ethyl propionate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromopropionate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine (Br2) to ethyl acrylate in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Ethyl 2,3-dibromopropionate serves as a crucial intermediate in the synthesis of several heterocyclic compounds that exhibit biological activity. The compound's structure allows it to participate in various chemical reactions, making it valuable in medicinal chemistry.

  • Heterocyclic Compounds : The compound is utilized in synthesizing heterocycles, which are prevalent in pharmaceuticals. These compounds often possess unique properties that make them suitable for drug development. For instance, enantiomers of this compound can be used to create chiral drugs, which may have enhanced efficacy or reduced side effects compared to their non-chiral counterparts .

Enantioselective Synthesis

Recent studies have highlighted the importance of obtaining enantiopure forms of this compound. The ability to produce these enantiomers through enantioselective synthesis or preparative HPLC (High-Performance Liquid Chromatography) is critical for advancing research in chiral drug development.

  • Enantioselective Synthesis : Research indicates that while racemic mixtures are commercially available, the enantiomers are not readily accessible. Efforts to synthesize these enantiomers have shown varying degrees of success, with preparative HPLC achieving high purity levels (ee > 99.5%) for both enantiomers . This capability is essential for researchers aiming to develop specific pharmacological agents.

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for method development and validation. Its properties make it suitable for use as a standard or reagent in various chromatographic techniques.

  • Chromatographic Standards : The compound can be used as a standard in gas chromatography (GC) and liquid chromatography (LC) due to its well-defined characteristics and behavior under different conditions . This application is vital for ensuring accuracy and reliability in analytical methods used in laboratories.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe handling and application in research and industry. Studies have reported its acute toxicity levels, which are important for risk assessment and regulatory compliance.

  • Toxicity Data : The compound has been documented to have an LD50 of approximately 240 mg/kg when administered orally to rats and 230 mg/kg via dermal exposure . Such data inform safety protocols for laboratory use and handling procedures.

Market Applications

The market for this compound is driven by its applications in chemical synthesis and research. Its availability from various suppliers facilitates its use across different sectors, including pharmaceuticals and agrochemicals.

  • Market Trends : The compound is increasingly recognized for its role in developing new therapeutic agents, which contributes to its growing demand within the chemical industry .

Comparison with Similar Compounds

Ethyl 2,3-dibromopropionate can be compared with other dibromo derivatives of carboxylic acid esters, such as:

Uniqueness: this compound is unique due to its specific reactivity and the presence of two bromine atoms on adjacent carbon atoms. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and research .

Biological Activity

Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by two bromine atoms and an ester functional group, contributes to its reactivity and potential applications in various biological systems.

  • Molecular Formula : C₅H₈Br₂O₂
  • Molecular Weight : 259.92 g/mol
  • Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.838 mg/mL in water .
  • Log P (octanol-water partition coefficient) : Approximately 2.2, indicating moderate lipophilicity .

Biological Activity

This compound exhibits several biological activities that are noteworthy:

  • Antimicrobial Properties : Research has indicated that dibrominated compounds often display antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent against various pathogens. Its effectiveness is attributed to the presence of bromine atoms, which can disrupt microbial cell membranes and inhibit growth .
  • Synthesis of Bioactive Molecules : This compound is frequently used as a reagent in organic synthesis for the preparation of biologically active derivatives. For example, it has been utilized in the synthesis of chiral aziridine ligands which are important in asymmetric synthesis . The bromine substituents enhance nucleophilicity and facilitate further reactions that lead to complex molecular architectures.
  • Chirality and Pharmacological Applications : this compound can be resolved into enantiomers that exhibit different biological activities. Studies have shown that specific derivatives can act as inhibitors or modulators of enzyme activity, making them candidates for drug development .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption caused by the brominated moieties .
  • Synthesis of Chiral Compounds : In a synthetic route involving this compound, researchers successfully produced enantiopure carboxylic acids through hydrolysis processes. These acids exhibited distinct pharmacological properties and were tested for anti-inflammatory effects .

Data Table

Here is a summary table of key properties and findings related to this compound:

Property/ActivityDetails
Molecular FormulaC₅H₈Br₂O₂
Molecular Weight259.92 g/mol
Solubility0.838 mg/mL in water
Log P2.2
Antimicrobial ActivityEffective against various pathogens
Use in SynthesisPrecursor for chiral ligands
ChiralityCan be resolved into enantiomers

Properties

IUPAC Name

ethyl 2,3-dibromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENICUBCLXKLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871038
Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-13-3
Record name Ethyl 2,3-dibromopropanoate
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Record name Ethyl 2,3-dibromopropanoate
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Record name Ethyl 2,3-dibromopropionate
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Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Record name ETHYL 2,3-DIBROMOPROPANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2,3-dibromopropionate

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